Home > Products > Screening Compounds P26156 > Dasabuvir sodium
Dasabuvir sodium - 1132940-11-4

Dasabuvir sodium

Catalog Number: EVT-3350381
CAS Number: 1132940-11-4
Molecular Formula: C26H26N3NaO5S
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dasabuvir sodium is an organic sodium salt having dasabuvir(1-) as the counterion; used (in the form of the hydrate) in combination with ombitasvir, paritaprevir and ritonavir (under the trade name Viekira Pak) for treatment of chronic hepatitis C virus genotype 1 infection as well as cirrhosis of the liver. It has a role as an antiviral drug and a nonnucleoside hepatitis C virus polymerase inhibitor. It contains a dasabuvir(1-).
Source and Classification

Dasabuvir sodium is classified as an antiviral medication and is recognized for its selective inhibition of hepatitis C virus polymerases, demonstrating a significant preference for viral over human polymerases, which minimizes potential side effects associated with off-target activity . It is derived from a series of synthetic processes that yield the active pharmaceutical ingredient, which is then formulated into sodium salt form for improved solubility and bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of dasabuvir sodium involves several key steps, typically starting from uracil derivatives and diiodoarenes. A notable method includes a copper-catalyzed coupling reaction that incorporates specific ligands to facilitate the formation of the desired aryl-uracil structure. The detailed synthetic route can be summarized as follows:

  1. Starting Materials: Uracil and diiodoarene derivatives.
  2. Catalysis: Use of copper catalysts in conjunction with picolinamide ligands to promote coupling reactions.
  3. Formation of Dasabuvir: The reaction conditions are optimized to yield dasabuvir, which is subsequently converted to its sodium salt form for pharmaceutical use.

The synthesis process has been refined to enhance yield and purity, ensuring that dasabuvir sodium meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Reactions and Technical Details

Dasabuvir sodium undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Coupling Reactions: The copper-catalyzed coupling of uracil derivatives with aryl halides.
  2. Hydrolysis: In biological systems, dasabuvir may undergo hydrolysis, leading to the release of active components that exert antiviral effects.
  3. Metabolic Pathways: Dasabuvir is primarily metabolized in the liver, where it may interact with cytochrome P450 enzymes, influencing its pharmacokinetics.

These reactions are critical for understanding both the synthesis and biological activity of dasabuvir sodium .

Mechanism of Action

Process and Data

Dasabuvir sodium exerts its antiviral effects by binding to a specific site on the hepatitis C virus nonstructural protein 5B polymerase known as the "palm" site. This binding inhibits the enzyme's activity, preventing viral RNA replication. The mechanism can be summarized as follows:

The potency of dasabuvir is evidenced by its low mean 50% inhibitory concentration values against various hepatitis C virus genotypes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dasabuvir sodium typically appears as a white to off-white powder.
  • Solubility: It exhibits good solubility in water due to its sodium salt form.
  • Stability: The compound is stable under recommended storage conditions but sensitive to moisture.

Chemical Properties

  • pH Range: Dasabuvir sodium solutions are generally neutral to slightly acidic.
  • Melting Point: The melting point can vary based on formulation but typically ranges around 150-160 °C.

These properties are essential for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Dasabuvir sodium is primarily utilized in clinical settings for treating chronic hepatitis C infections. Its applications include:

  • Combination Therapy: Used alongside other direct-acting antivirals to enhance treatment efficacy.
  • Clinical Trials: Investigated in various studies assessing its effectiveness against different hepatitis C virus genotypes.
  • Research Studies: Employed in laboratory settings to study viral replication mechanisms and resistance profiles.

The ongoing research into dasabuvir continues to explore its potential in broader antiviral applications beyond hepatitis C .

Molecular Mechanisms of Action

Inhibition of HCV NS5B RNA-Dependent RNA Polymerase

Dasabuvir sodium (chemical formula: C₂₆H₂₈N₃NaO₆S) is a non-nucleoside inhibitor (NNI) that selectively targets the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA replication. Unlike nucleotide analogs that compete for incorporation into the nascent RNA strand, dasabuvir binds allosterically to NS5B, halting RNA synthesis without chain termination [1] [5]. Its inhibitory potency is genotype-specific, with EC₅₀ values of 7.7 nM against genotype 1a (H77 strain) and 1.8 nM against genotype 1b (Con1 strain) in replicon cell culture assays [1]. This differential activity stems from variations in NS5B’s binding site conservation across HCV genotypes [1] [6].

Table 1: Inhibitory Potency (EC₅₀) of Dasabuvir Against HCV Genotypes

HCV GenotypeStrainEC₅₀ (nM)
1aH777.7
1bCon11.8
2Not determined>1000*

*Insufficient inhibition in non-genotype 1 strains [1] [6].

Allosteric Binding Dynamics at the Palm Domain

Dasabuvir binds to a hydrophobic pocket within the palm domain of NS5B (designated "Palm Site I"), inducing conformational changes that disrupt the enzyme’s catalytic function [1] [5]. Structural analyses reveal that dasabuvir’s tert-butyl group anchors it to a sub-pocket formed by residues Leu392, Ile424, and Val494, while its naphthyl moiety stabilizes the complex via π-π stacking with Phe193 [5] [8]. This binding is characterized by induced-fit dynamics: dasabuvir’s insertion reorients the β-hairpin loop (residues 138–150) and the C-terminal tail, shifting NS5B from a closed to an open conformation incapable of nucleotide positioning [1] [8]. The dissociation half-life of dasabuvir from NS5B exceeds 30 minutes, indicating high-affinity stabilization [8].

Conformational Perturbation of Viral Replication Machinery

Binding-induced conformational shifts in NS5B propagate to adjacent viral replication machinery. Dasabuvir’s occupation of Palm Site I sterically blocks the template entry channel and prevents the transition from initiation to elongation during RNA polymerization [1] [9]. Cryo-EM studies show that dasabuvir-bound NS5B cannot form a functional replication complex with NS3 helicase and NS5A, disrupting the viral "replication factory" [9]. Consequently, RNA synthesis terminates prematurely, reducing viral RNA copies by >2 log₁₀ within 24 hours in cell cultures [1] [4]. This multi-faceted perturbation explains dasabuvir’s efficacy in clearing genotype 1 infections when combined with other direct-acting antivirals (DAAs) targeting NS3/4A (e.g., paritaprevir) and NS5A (e.g., ombitasvir) [2] [4].

Table 2: Impact of Dasabuvir on Key Replication Steps

Replication StepEffect of Dasabuvir Binding
RNA initiationβ-hairpin loop displacement blocks NTP entry
Transition to elongationTemplate RNA strand misalignment due to open conformation
Replication complex assemblyNS3-NS5B interaction destabilized
Viral RNA output>99% reduction in genomic RNA synthesis

Genotype-Specific Binding Affinity and Structural Determinants

Dasabuvir’s efficacy is restricted primarily to HCV genotypes 1a and 1b due to amino acid polymorphisms in non-genotype 1 NS5B palm domains. Key residues governing binding affinity include:

  • Met414 (1b) vs. Thr414 (1a): Met414 enhances hydrophobic interactions with dasabuvir’s pyrimidinone ring, explaining the 4.3-fold lower EC₅₀ in genotype 1b [6] [8].
  • Glu446: In genotype 3a, a glutamate-to-glycine substitution (Glu446Gly) reduces dasabuvir binding by eliminating a salt bridge [6].
  • Cys316: Mutations (e.g., Cys316Tyr) in genotype 1b increase steric hindrance, lowering dasabuvir’s efficacy [1] [4].

Table 3: Clinically Relevant NS5B Mutations Affecting Dasabuvir

MutationGenotypeFold-Change in EC₅₀Mechanism
C316Y1b18.2Steric occlusion of binding pocket
M414T1a3.5Reduced hydrophobic anchoring
S556G1a/1b6.9Altered palm domain flexibility

*Data from resistance selection studies [1] [4].

These structural insights rationalize dasabuvir’s exclusion from pan-genotypic DAA regimens and underscore the necessity for genotype screening prior to therapy [6] [8].

Properties

CAS Number

1132940-11-4

Product Name

Dasabuvir sodium

IUPAC Name

sodium;N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-3-id-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide

Molecular Formula

C26H26N3NaO5S

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C26H27N3O5S.Na/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18;/h6-15,28H,1-5H3,(H,27,30,31);/q;+1/p-1

InChI Key

XHGMJAKIIJSQMF-UHFFFAOYSA-M

SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)[N-]S(=O)(=O)C)N4C=CC(=O)NC4=O.[Na+]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)[N-]C4=O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.